molecular formula C16H26O4 B14568705 Diethyl 5-(but-1-en-1-yl)-4-ethylhex-2-enedioate CAS No. 61454-98-6

Diethyl 5-(but-1-en-1-yl)-4-ethylhex-2-enedioate

Cat. No.: B14568705
CAS No.: 61454-98-6
M. Wt: 282.37 g/mol
InChI Key: JZZQISOAOWSFFW-UHFFFAOYSA-N
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Description

Diethyl 5-(but-1-en-1-yl)-4-ethylhex-2-enedioate is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-(but-1-en-1-yl)-4-ethylhex-2-enedioate typically involves multi-step organic reactions. One common method includes the esterification of a suitable dicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-(but-1-en-1-yl)-4-ethylhex-2-enedioate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Diethyl 5-(but-1-en-1-yl)-4-ethylhex-2-enedioate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Diethyl 5-(but-1-en-1-yl)-4-ethylhex-2-enedioate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 5-(but-1-en-1-yl)-4-methylhex-2-enedioate
  • Diethyl 5-(but-1-en-1-yl)-4-propylhex-2-enedioate

Uniqueness

Diethyl 5-(but-1-en-1-yl)-4-ethylhex-2-enedioate is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not be able to fulfill.

Properties

CAS No.

61454-98-6

Molecular Formula

C16H26O4

Molecular Weight

282.37 g/mol

IUPAC Name

diethyl 5-but-1-enyl-4-ethylhex-2-enedioate

InChI

InChI=1S/C16H26O4/c1-5-9-10-14(16(18)20-8-4)13(6-2)11-12-15(17)19-7-3/h9-14H,5-8H2,1-4H3

InChI Key

JZZQISOAOWSFFW-UHFFFAOYSA-N

Canonical SMILES

CCC=CC(C(CC)C=CC(=O)OCC)C(=O)OCC

Origin of Product

United States

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